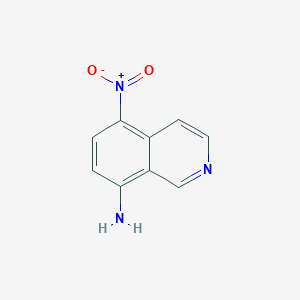

5-nitroisoquinolin-8-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitroisoquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIJWKAJKMDAKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 5 Nitroisoquinolin 8 Amine and Precursors

Nucleophilic Aromatic Substitution of Hydrogen (SNH) Reactions on 5-Nitroisoquinoline (B18046)

The SNH methodology represents an efficient pathway for introducing new functional groups onto the 5-nitroisoquinoline scaffold. This reaction proceeds via the addition of a nucleophile to the electron-deficient aromatic ring, followed by an oxidation step that restores aromaticity. mdpi.comsemanticscholar.org The electron-withdrawing nature of the nitro group and the nitrogen atom in the isoquinoline (B145761) ring system makes the molecule particularly receptive to this type of transformation.

In reactions involving 5-nitroisoquinoline, nucleophilic attack predominantly occurs at the C-6 and C-8 positions, which are ortho and para to the activating nitro group, respectively. semanticscholar.org The mechanism of amidation, for instance, involves the addition of a nucleophile to these positions. The outcome of the reaction is highly dependent on the subsequent aromatization pathway of the intermediate formed.

The reaction of 5-nitroisoquinoline with various amide anions demonstrates this regioselectivity. The formation of C-8 substituted products (nitroamides) versus C-6 substituted products (nitrosoamides) is dictated by the distinct stabilization and subsequent reaction pathways of the intermediates corresponding to attack at each position. semanticscholar.org

| Position of Attack | Intermediate | Final Product Type | Example Product |

|---|---|---|---|

| C-8 (para to NO2) | para σH adduct | Nitro-substituted | N-(5-nitroisoquinolin-8-yl) amides |

| C-6 (ortho to NO2) | ortho σH adduct | Nitroso-substituted | N-(5-nitrosoisoquinolin-6-yl) amides |

The SNH reaction mechanism is initiated by the formation of a σH-adduct, a negatively charged intermediate also known as a Meisenheimer complex. nih.gov This occurs when the nucleophile adds to a carbon atom bearing a hydrogen. semanticscholar.org For 5-nitroisoquinoline, two primary adducts are formed corresponding to nucleophilic attack at the C-8 and C-6 positions.

The pathways for these adducts to rearomatize are distinct:

Oxidative Aromatization (C-8 attack): The σH-adduct formed at the C-8 position (the para adduct) undergoes oxidative aromatization. semanticscholar.org This process involves an external oxidizing agent to remove a hydride ion, restoring the aromatic system and yielding the 8-substituted 5-nitroisoquinoline product. mdpi.comsemanticscholar.org The most probable mechanism for this dehydroaromatization is a sequential transfer of an electron, a proton, and another electron (EPE mechanism) to the oxidant. semanticscholar.org

Dehydrative Aromatization (C-6 attack): The σH-adduct at the C-6 position (the ortho adduct) follows a different route. It aromatizes through a process involving proton transfer and the elimination of a water molecule. semanticscholar.org This pathway results in the formation of a 6-substituted 5-nitrosoisoquinoline derivative, where the nitro group has been reduced to a nitroso group. semanticscholar.org

A notable characteristic of SNH amidation on 5-nitroisoquinoline is the dual reactivity of the starting material. 5-nitroisoquinoline can act not only as the substrate for nucleophilic attack but also as the primary oxidizing agent for the σH-adducts formed during the reaction. mdpi.comsemanticscholar.orgresearchgate.net This "self-oxidation" phenomenon occurs when a molecule of the starting nitro compound accepts a hydride from the σH-adduct, leading to its reduction while the adduct is oxidized to the final substituted product.

This competing redox pathway has significant consequences for the reaction's efficiency. As the 5-nitroisoquinoline is consumed in the oxidation step, the yield of the target substituted product is inherently reduced, and various by-products are generated from the reduction of the starting material. mdpi.comsemanticscholar.orgresearchgate.net This behavior is observed in reactions with anions of benzamide (B126) and p-methoxybenzamide, which yield both nitroamides (from oxidation) and nitrosoamides (from dehydration). mdpi.comsemanticscholar.org However, when nucleophiles containing a nitro group themselves (like p-, m-, and o-nitrobenzamides) are used, only the nitro-substituted products are formed, suggesting a modification of the dominant reaction pathway. mdpi.comsemanticscholar.org

Transformations of the Nitro Group

The nitro group at the C-5 position is not merely a spectator; it is a critical functional group that governs the molecule's reactivity and can itself be transformed into other functionalities.

The nitro group of 5-nitroisoquinoline can undergo sequential reduction to form nitroso, hydroxylamine, and ultimately amino derivatives. This transformation is a key aspect of its chemistry, particularly in the context of SNH reactions. As mentioned previously, the aromatization of the σH-adduct at the C-6 position leads directly to the formation of a 5-nitrosoisoquinoline derivative. mdpi.comsemanticscholar.org

Further reduction is also a common synthetic route. For instance, 5-nitroisoquinoline can be catalytically hydrogenated to produce 5-aminoisoquinoline. A typical procedure involves dissolving 5-nitroisoquinoline in methanol, adding a 10% palladium on carbon catalyst, and stirring the mixture under a hydrogen atmosphere to yield the amino derivative.

| Functional Group | Oxidation State of Nitrogen | Compound Class | Formation Context |

|---|---|---|---|

| -NO2 | +3 | Nitro | Starting Material |

| -NO | +1 | Nitroso | Product of C-6 SNH reaction |

| -NHOH | -1 | Hydroxylamine | Intermediate in reduction |

| -NH2 | -3 | Amino | Final product of full reduction |

The nitro group is a powerful electron-withdrawing group that plays a crucial role in activating the isoquinoline ring system towards nucleophilic attack. nih.gov This activation is essential for nucleophilic aromatic substitution, a reaction that is otherwise difficult on electron-rich aromatic systems. chemistrysteps.com

The activating effect stems from the ability of the nitro group to stabilize the negatively charged intermediate (the σH-adduct or Meisenheimer complex) formed during the nucleophilic addition step. nih.gov By delocalizing the negative charge through resonance, the nitro group lowers the activation energy of the reaction, thereby facilitating the substitution. libretexts.org

Furthermore, the nitro group acts as an ortho, para-director in nucleophilic aromatic substitutions. libretexts.org It directs incoming nucleophiles to the positions ortho (C-6) and para (C-8) relative to itself. This is because the resonance stabilization of the intermediate is most effective when the nucleophile adds at these positions, allowing the negative charge to be delocalized directly onto the electron-withdrawing nitro group. Attack at the meta position does not allow for this direct resonance stabilization, making it a much less favorable pathway. libretexts.org

Reactivity of the Amino Group (at C-8)

The amino group at the C-8 position of the 5-nitroisoquinoline scaffold is a key functional group that dictates much of the molecule's reactivity. Its behavior is influenced by the electronic effects of the fused aromatic rings and the strongly electron-withdrawing nitro group at the C-5 position.

Research has shown that the regioselectivity of these nucleophilic substitution reactions on 5-nitroisoquinoline is highly dependent on reaction conditions. For instance, in reactions with N-anions of aromatic amides, the presence of small amounts of water directs the substitution to the C-8 position, leading exclusively to the formation of 8-aroylamino-5-nitroisoquinolines. mdpi.com This highlights the C-8 position's susceptibility to nucleophilic attack under specific protic conditions.

Similarly, reactions with 1,1-dialkylurea anions in the presence of water also proceed via an oxidative nucleophilic substitution mechanism, resulting in the formation of SNH dialkylcarbamoylamination products exclusively at the C-8 position. mdpi.com This further demonstrates the nucleophilic potential of the C-8 position, leading to the formation of new C-N bonds.

In contrast, under anhydrous conditions, the reaction of 5-nitroisoquinoline with N-anions of ureas and amides can lead to substitution at the C-6 position, yielding 5-nitroso derivatives. mdpi.com This indicates a complex reactivity profile where subtle changes in the reaction environment can shift the site of nucleophilic attack away from the C-8 position.

Table 1: Regioselectivity in SNH Reactions of 5-Nitroisoquinoline with N-Anions

| Nucleophile | Reaction Conditions | Product at C-8 | Product at C-6 |

|---|---|---|---|

| Aromatic Amide Anions | DMSO, H₂O | 8-Aroylamino-5-nitroisoquinolines | None |

| Aromatic Amide Anions | Anhydrous DMSO | Mixture, minor or moderate yield | 6-Aroylamino-5-nitrosoisoquinolines |

| 1,1-Dialkylurea Anions | DMSO, H₂O | 8-(Dialkylcarbamoylamino)-5-nitroisoquinolines | None |

Data sourced from research on SNH amidation of 5-nitroisoquinoline. mdpi.com

Acylation and alkylation reactions are fundamental transformations involving the amino group, proceeding through its nucleophilic attack on acylating or alkylating agents. These reactions are classic examples of electrophilic substitution on the amine. nih.govlibretexts.org

Acylation: The reaction of the C-8 amino group with acylating agents such as acyl chlorides or anhydrides results in the formation of an amide bond. This is a type of Friedel-Crafts acylation. organic-chemistry.org As demonstrated in the SNH reactions, 5-nitroisoquinoline can be converted to 8-aroylamino-5-nitroisoquinolines. mdpi.com This transformation is a key example of the acylation of the C-8 position. The resulting amide bond is notably stable due to resonance delocalization, which can sometimes make subsequent removal of the directing group challenging under standard hydrolytic conditions. sci-hub.se The electron-withdrawing nature of the resulting acyl group deactivates the aromatic system, preventing further reactions. organic-chemistry.orgyoutube.com

Alkylation: Friedel-Crafts alkylation involves the reaction of the amino group with an alkyl halide in the presence of a Lewis acid catalyst. youtube.com While specific examples of the direct alkylation of the C-8 amino group on 5-nitroisoquinolin-8-amine are not extensively detailed in the provided context, the fundamental principles of amine nucleophilicity suggest such reactions are feasible. masterorganicchemistry.com However, Friedel-Crafts alkylation reactions can be prone to certain limitations. The presence of the amino group itself can complicate the reaction, as its lone pair can coordinate with the Lewis acid catalyst, deactivating the ring for further electrophilic substitution. libretexts.org Furthermore, the introduction of an electron-donating alkyl group can activate the ring, potentially leading to polyalkylation, although the presence of the deactivating nitro group on the isoquinoline core may mitigate this effect. libretexts.orgyoutube.com

Radical Pathways in Isoquinoline Functionalization (e.g., Nucleophilic Nitration)

Beyond traditional electrophilic and nucleophilic substitution, radical-mediated reactions have emerged as powerful tools for the functionalization of isoquinoline scaffolds. ijpsjournal.comresearchgate.net These pathways often proceed under mild conditions and can provide access to substitution patterns that are difficult to achieve through other means. researchgate.net Radical cascade reactions have been developed for the one-step synthesis of complex isoquinoline-based frameworks. nih.gov

A notable example of a non-conventional functionalization is Nucleophilic Nitration . Traditional electrophilic nitration of isoquinolines using mixed acids is often limited in scope due to the deactivating effect of the ring nitrogen. dtic.mil This method typically results in substitution on the benzene ring, yielding 5-nitro and 8-nitroisoquinoline. stackexchange.com

To overcome these limitations, novel nucleophilic nitration methods have been developed. One such method allows for the nitration of isoquinoline and its derivatives without the use of strong acids. dtic.miliust.ac.ir This process involves the reaction of the isoquinoline with potassium nitrite and acetic anhydride in dimethyl sulfoxide (DMSO). dtic.mil The key step is the nucleophilic addition of a nitrite ion to the isoquinoline ring, which is activated by quaternization of the nitrogen atom. iust.ac.ir This approach is significant because it leads to nitration adjacent to the ring nitrogen (at the C-1 position), a result that cannot be achieved by conventional mixed-acid nitration. dtic.mil While this specific methodology has been demonstrated for isoquinoline itself, it represents a radical-mechanistic alternative pathway that could potentially be applied to the synthesis of precursors for compounds like this compound. dtic.mil

Derivatization Strategies and Functional Group Interconversions of 5 Nitroisoquinolin 8 Amine

Amidation and Urea (B33335) Formation at Substituted Positions (e.g., N-(5-nitroisoquinolin-8-yl)benzamides)

A direct and efficient method for the derivatization of the 5-nitroisoquinoline (B18046) core involves the oxidative nucleophilic substitution of hydrogen (SNH). mdpi.com This strategy allows for the simultaneous introduction and functionalization of an amino group at the C-8 position. When 5-nitroisoquinoline is reacted with various benzamide (B126) anions, it yields N-(5-nitroisoquinolin-8-yl)benzamides. mdpi.com

The reaction mechanism involves the addition of the amide anion to the electron-deficient isoquinoline (B145761) ring, primarily at the C-8 position (para to the nitro group). mdpi.com Subsequent oxidative aromatization leads to the formation of the final C-N bond, yielding the 8-aroylamino-5-nitroisoquinoline product. mdpi.com The reaction conditions, particularly the presence or absence of water, can influence the product distribution. In anhydrous conditions, a mixture of the desired 8-amino-5-nitro derivative and a 6-amino-5-nitroso byproduct may form. mdpi.comresearchgate.net However, conducting the reaction in the presence of water selectively yields the nitro-derivatives. mdpi.com

This methodology has been successfully applied to a range of substituted benzamides, demonstrating its utility in creating a library of N-acylated derivatives. mdpi.com

| Reactant (Benzamide) | Product | Yield (Method B, aq.) |

|---|---|---|

| Benzamide | N-(5-nitroisoquinolin-8-yl)benzamide | 44% |

| 2-Nitrobenzamide | 2-Nitro-N-(5-nitroisoquinolin-8-yl)benzamide | 34% |

| 4-Methylbenzamide | 4-Methyl-N-(5-nitroisoquinolin-8-yl)benzamide | Data not specified for aq. method |

Similarly, urea derivatives can be formed. The reaction of 5-nitroisoquinoline with anions of 1,1-dialkylureas in the presence of water leads to the formation of 1,1-dialkyl-3-(5-nitroisoquinolin-8-yl)ureas. mdpi.com For example, reacting 5-nitroisoquinoline with 1,1-dimethylurea, pyrrolidine-1-carboxamide, piperidine-1-carboxamide, and morpholine-4-carboxamide (B177924) provides the corresponding 8-yl-urea derivatives in moderate yields. mdpi.com

| Reactant (Carboxamide/Urea) | Product | Yield |

|---|---|---|

| 1,1-Dimethylurea | 1,1-Dimethyl-3-(5-nitroisoquinolin-8-yl)urea | 36% |

| Pyrrolidine-1-carboxamide | N-(5-nitroisoquinolin-8-yl)pyrrolidine-1-carboxamide | 23% |

| Piperidine-1-carboxamide | N-(5-nitroisoquinolin-8-yl)piperidine-1-carboxamide | 35% |

| Morpholine-4-carboxamide | N-(5-nitroisoquinolin-8-yl)morpholine-4-carboxamide | 39% |

Cyclization Reactions Involving 5-Nitroisoquinolin-8-amine Substructures

The isoquinoline framework is a valuable building block for the synthesis of more complex, fused heterocyclic systems. Cyclization reactions involving substituents on the isoquinoline ring can lead to novel polycyclic structures with potential biological activities.

The pyrroloisoquinoline core is found in numerous natural alkaloids with significant biological properties, including anticancer activity. nih.govnih.gov One direct route to this framework involves the reaction of 5-nitroisoquinoline with vinylmagnesium bromide, which results in the formation of pyrroloisoquinoline derivatives. sigmaaldrich.com

A more general and widely used method for constructing the pyrrolo[2,1-a]isoquinoline (B1256269) system is the 1,3-dipolar cycloaddition reaction. nih.gov This approach typically involves the in-situ generation of an isoquinolinium N-ylide from isoquinoline and an α-bromo ketone. The ylide then reacts with an activated alkyne or olefin dipolarophile to undergo a cycloaddition, leading to the formation of the fused pyrrole (B145914) ring. nih.gov While this method has been extensively applied to isoquinoline itself, its application to substituted derivatives like this compound would provide a pathway to novel functionalized pyrroloisoquinoline frameworks.

The strategic placement of functional groups on the this compound structure can enable intramolecular cyclization reactions to build new fused rings. While specific examples starting directly from this compound are not extensively documented, analogous transformations in related nitro-aromatic systems highlight the potential of this strategy. For instance, intramolecular redox cyclization reactions have been developed where a nitro group and a neighboring substituent react to form a new heterocyclic ring, such as in the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine. nih.gov This type of reaction proceeds through the in-situ formation of a nitroso intermediate, which then undergoes condensation and cyclization. nih.gov Such a strategy could theoretically be applied to a suitably derivatized this compound to construct novel fused systems, such as triazolo- or oxadiazolo-isoquinolines.

Furthermore, new heterocyclic systems have been synthesized based on 5,6,7,8-tetrahydroisoquinolines, which can serve as precursors. researchgate.net By building a furo[3,2-d]pyrimidine (B1628203) ring onto the tetrahydroisoquinoline core and subsequently introducing an amino group at the 8-position, complex fused structures like tetrahydropyrimido[4',5':4,5]furo[2,3-c]isoquinolines have been achieved. researchgate.net

Introduction of Various Side Chains and Substituents via Coupling Reactions

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for introducing a wide array of side chains and substituents onto heterocyclic scaffolds like isoquinoline.

A fundamental approach to functionalizing the 8-position involves nucleophilic aromatic substitution on a precursor like 8-chloro-5-nitroisoquinoline. The reaction of this chloro-derivative with amines, such as methylamine, proceeds efficiently due to the activation provided by the electron-withdrawing nitro group, yielding the corresponding 8-substituted amino derivative. thieme-connect.de

For more diverse modifications, palladium-catalyzed cross-coupling reactions are invaluable:

Suzuki-Miyaura Coupling : This reaction couples an organohalide with a boronic acid or ester to form C-C bonds. wikipedia.org It is widely used to synthesize biaryl compounds and could be applied to a halo-substituted 5-nitroisoquinoline to introduce various aryl or vinyl side chains. wikipedia.orgnih.gov

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org It has been successfully used to prepare alkynyl derivatives of quinoline-5,8-diones from the corresponding 6,7-dibromo precursors, demonstrating its applicability to the quinoline (B57606)/isoquinoline core. researchgate.net This method would allow for the introduction of alkyne functionalities, which can be further elaborated.

Buchwald-Hartwig Amination : This reaction is a cornerstone for forming C-N bonds by coupling an aryl halide with an amine. wikipedia.org It offers a versatile method for introducing a wide range of primary and secondary amines at a halogenated position on the isoquinoline ring, complementing the direct SNH amidation approach. scienceopen.com

These coupling reactions typically require a halogenated isoquinoline precursor. The resulting coupled product could then be further modified, for instance, by reducing the nitro group to an amine, to generate complex derivatives of the target compound.

Photochemical and Thermal Transformations of Isoquinoline Derivatives

The study of photochemical and thermal reactions provides pathways to unique molecular structures that may not be accessible through traditional ground-state chemistry. The isoquinoline ring system can participate in such transformations, often leading to skeletal rearrangements or complex cyclization products.

While specific photochemical or thermal studies on this compound are not extensively reported, related transformations within the isoquinoline class have been documented. For example, a photochemical SRN1 reaction between 2-iodobenzylamine and ketone enolates has been used to generate 1,2-dihydroisoquinolines, which can be subsequently aromatized. thieme-connect.de This illustrates how light can induce radical-nucleophilic substitution to form the core isoquinoline structure.

Nitro-aromatic compounds, in general, are known to be photochemically active. Irradiation can promote the nitro group to an excited state, enabling reactions such as hydrogen abstraction, cyclization, or rearrangement. The presence of both a nitro and an amino group on the this compound scaffold presents opportunities for intramolecular photochemical reactions, potentially leading to the formation of novel fused heterocyclic systems, although such specific transformations remain an area for future investigation.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. In the case of 5-nitroisoquinolin-8-amine, the aromatic protons are expected to exhibit distinct chemical shifts and coupling patterns.

Predicted ¹H NMR Spectral Data for this compound:

The introduction of an electron-donating amino group (-NH₂) at the C-8 position and an electron-withdrawing nitro group (-NO₂) at the C-5 position of the isoquinoline (B145761) core will significantly influence the chemical shifts of the aromatic protons. The amino group is expected to cause an upfield shift (to lower ppm values) for nearby protons, particularly H-7, due to increased electron density. Conversely, the nitro group will induce a downfield shift (to higher ppm values) for adjacent protons, such as H-6 and H-4, due to its deshielding effect. The protons of the pyridine (B92270) ring (H-1 and H-3) will also be affected.

A plausible predicted ¹H NMR spectrum for this compound in a solvent like DMSO-d₆ would show distinct signals for each of the aromatic protons. The broad signal for the amine protons (-NH₂) would likely appear in the range of 5.0-7.0 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) in ppm for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | ~9.0 | d | J ≈ 5-6 |

| H-3 | ~8.5 | d | J ≈ 5-6 |

| H-4 | ~8.2 | d | J ≈ 8-9 |

| H-6 | ~7.8 | t | J ≈ 8-9 |

| H-7 | ~7.0 | d | J ≈ 8-9 |

| NH₂ | ~6.0 | br s | - |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound would be influenced by the substituent effects of the amino and nitro groups.

Predicted ¹³C NMR Spectral Data for this compound:

The electron-donating amino group at C-8 is expected to cause an upfield shift for C-8 and other carbons in its vicinity (ortho and para positions), while the electron-withdrawing nitro group at C-5 will cause a downfield shift for C-5 and adjacent carbons. The quaternary carbons (C-4a, C-5, C-8, C-8a) will also have characteristic chemical shifts.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) in ppm for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~150 |

| C-3 | ~145 |

| C-4 | ~120 |

| C-4a | ~135 |

| C-5 | ~148 |

| C-6 | ~125 |

| C-7 | ~115 |

| C-8 | ~140 |

| C-8a | ~130 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for the unambiguous assignment of the proton and carbon signals of this compound.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the aromatic protons around the rings.

HSQC: An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the nitro group, and the various C-H and C=C/C=N stretching and bending vibrations of the isoquinoline ring system.

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| -NH₂ | Symmetric Stretch | ~3400 | Weak |

| -NH₂ | Asymmetric Stretch | ~3300 | Weak |

| -NH₂ | Scissoring | ~1620 | Medium |

| Aromatic C-H | Stretch | 3100-3000 | Strong |

| C=C / C=N | Ring Stretch | 1600-1450 | Strong |

| -NO₂ | Asymmetric Stretch | ~1530 | Strong |

| -NO₂ | Symmetric Stretch | ~1350 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₉H₇N₃O₂), the expected exact mass can be calculated.

The theoretical exact mass of this compound is approximately 189.0538 u. HRMS analysis would provide an experimental mass value with high accuracy, allowing for the unambiguous confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions.

Despite a comprehensive search of scientific literature and chemical databases, specific experimental data on the electronic absorption spectroscopy (UV-Vis) of the chemical compound this compound is not available in the public domain. While research on related compounds such as other nitroisoquinolines and their derivatives exists, publications detailing the UV-Vis absorption maxima (λmax), molar absorptivity (ε), or the effects of solvents on the spectrum of this compound could not be located.

Theoretical approaches, such as Time-Dependent Density Functional Theory (TD-DFT), are commonly used to predict the electronic absorption spectra of organic molecules. These computational methods can provide insights into the electronic transitions and the nature of the excited states. For a molecule like this compound, which contains both an electron-donating amine group and an electron-withdrawing nitro group on the isoquinoline scaffold, intramolecular charge transfer (ICT) transitions would be expected to play a significant role in its electronic spectrum.

The polarity of the solvent can also be expected to influence the UV-Vis spectrum of this compound, a phenomenon known as solvatochromism. In polar solvents, compounds with significant charge separation in their excited state often exhibit a bathochromic (red) shift in their absorption maxima compared to nonpolar solvents.

However, without experimental data, any discussion of the specific UV-Vis spectroscopic properties of this compound remains speculative. The synthesis of various derivatives of 5-nitroisoquinoline (B18046) has been reported in the literature, but these studies have not included the UV-Vis characterization data necessary to fulfill the specific requirements of this article.

Therefore, the requested detailed article, including data tables on the electronic absorption spectroscopy of this compound, cannot be generated at this time due to the absence of the required experimental findings in published scientific sources.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules. Theoretical studies on related nitroaromatic compounds often utilize DFT methods, such as B3LYP with various basis sets (e.g., 6-31G, 6-311++G ), to achieve a balance between computational cost and accuracy.

Table 1: Hypothetical Equilibrium Geometrical Parameters for 5-nitroisoquinolin-8-amine (Calculated via DFT)

| Parameter | Value (Å or °) |

|---|---|

| C-N (ring) | 1.35 - 1.40 |

| C-C (ring) | 1.38 - 1.42 |

| C-N (nitro) | ~1.48 |

| N-O (nitro) | ~1.22 |

| C-N (amine) | ~1.40 |

| C-N-O (nitro angle) | ~118 |

| C-C-N (amine angle) | ~120 |

Note: This table is illustrative and contains hypothetical data as specific literature values for this compound were not found.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, charge transfer, and bonding interactions within a molecule. An NBO analysis of this compound would provide a detailed picture of electron delocalization. It would likely show significant delocalization of π-electrons across the isoquinoline (B145761) ring system. Furthermore, it would quantify hyperconjugative interactions, such as the interaction between the lone pair of electrons on the amine nitrogen and the antibonding orbitals of the aromatic ring, and the strong electron-withdrawing effect of the nitro group. These interactions are crucial for understanding the molecule's stability and reactivity. The analysis provides "natural charges" on each atom, which offer a more chemically intuitive picture of charge distribution than other methods.

Table 2: Illustrative Natural Bond Orbital (NBO) Analysis Second-Order Perturbation Theory Analysis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(amine) | π*(C-C) (ring) | High |

| π(C-C) (ring) | π*(C-N) (nitro) | Moderate |

| π(C-C) (ring) | π*(C-C) (ring) | Moderate |

Note: This table presents a hypothetical scenario of expected interactions and stabilization energies (E(2)) to illustrate the insights gained from NBO analysis.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the isoquinoline ring, while the LUMO is anticipated to be concentrated on the electron-deficient nitro group and the ring system. This distribution suggests that the molecule could be susceptible to electrophilic attack at the amino group and nucleophilic attack at positions influenced by the nitro group.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -5.5 |

| LUMO | -2.5 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 4.5 |

Note: These are estimated energy ranges based on typical values for similar aromatic nitroamines.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states—the high-energy structures that connect reactants and products. Analyzing the geometry and energy of these transition states provides crucial information about the reaction's feasibility and kinetics. For example, theoretical studies could elucidate the mechanism of electrophilic substitution on the aromatic ring or reactions involving the amine or nitro functional groups.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes of this compound and its interactions with other molecules, such as solvent molecules or biological macromolecules, over time. This approach can reveal information about the flexibility of the molecule and the nature of its intermolecular interactions, which are important for understanding its physical properties and biological activity.

Solvent Effects on Molecular Properties and Reactivity (e.g., IEFPCM models)

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is a widely used computational method to account for the effects of a solvent. By representing the solvent as a continuous medium with a specific dielectric constant, IEFPCM calculations can predict how the geometry, electronic structure, and reactivity of this compound would change in different solvents. For a polar molecule like this, solvent effects are expected to be significant, potentially altering the HOMO-LUMO gap and the relative energies of different conformations.

Supramolecular Interactions and Complex Formation

The arrangement of molecules in the solid state and in solution is dictated by a variety of non-covalent forces. For this compound, these interactions are critical in determining its crystal packing, solubility, and ability to form larger assemblies.

The this compound molecule possesses both hydrogen bond donors (the amino group) and acceptors (the nitro group and the ring nitrogen), making it capable of forming extensive hydrogen bonding networks.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could theoretically form between the hydrogen of the 8-amino group and an oxygen atom of the 5-nitro group. However, this would necessitate the formation of a sterically strained seven-membered ring. DFT optimizations on similar aromatic systems suggest that while weak interactions might exist, strong, linear hydrogen bonds in such conformations are generally unfavorable due to geometric constraints. nih.govnih.gov The stability is often greater in conformers that prioritize stronger intermolecular bonds. nih.gov

Intermolecular Hydrogen Bonding: The primary and most significant hydrogen bonding motifs are expected to be intermolecular. The amino group (-NH₂) can act as a dual hydrogen bond donor to the nitro groups or ring nitrogens of neighboring molecules. This can lead to the formation of one-dimensional chains or two-dimensional sheets in the solid state. mdpi.com Such N-H···O and N-H···N interactions are fundamental to the supramolecular assembly of many nitro-substituted aromatic amines. mdpi.com Computational studies on related systems, like benzamide (B126) and quinoline (B57606) derivatives, have explored the dynamics and strength of these types of hydrogen bonds. mdpi.com

| Interaction Type | Donor | Acceptor | Expected Geometry | Potential Supramolecular Motif |

|---|---|---|---|---|

| Intermolecular | Amino (-NH₂) | Nitro (-NO₂) | N-H···O | Chains, Sheets |

| Intermolecular | Amino (-NH₂) | Ring Nitrogen (N2) | N-H···N | Dimers, Chains |

| Intramolecular | Amino (-NH₂) | Nitro (-NO₂) | N-H···O | Seven-membered ring (likely weak/strained) |

The isoquinoline scaffold, particularly with an 8-amino substituent, presents a classic bidentate chelation site for metal ions. The nitrogen atom of the isoquinoline ring and the nitrogen of the 8-amino group can coordinate with a metal center to form a stable five-membered ring. Zinc(II), a d¹⁰ metal ion, is known to form stable complexes with N-donor ligands, typically exhibiting tetrahedral or octahedral coordination geometries. ijtsrd.com

Studies on analogous 8-hydroxyquinoline (B1678124) derivatives have shown that they readily form stable complexes with Zn(II). researchgate.net For instance, a 5-nitro-8-hydroxyquinoline-proline hybrid was found to form both mono and bis complexes with Zn(II), coordinating via the (N,O⁻) donor set. nih.govnih.gov By analogy, this compound is expected to act as a potent bidentate (N,N) ligand for Zn(II). The coordination would likely result in complexes with stoichiometries such as [Zn(L)Cl₂] or [Zn(L)₂(H₂O)₂]²⁺, where 'L' represents the this compound ligand. ajol.infonih.govnih.gov The nitro group at the 5-position acts as an electron-withdrawing group, which can influence the Lewis basicity of the donor atoms and, consequently, the stability and electronic properties of the resulting metal complex.

| Complex Formula | Predicted Geometry | Coordination Number | Ligand Role |

|---|---|---|---|

| [Zn(L)Cl₂] | Distorted Tetrahedral | 4 | Bidentate (N,N) |

| [Zn(L)₂]²⁺ | Distorted Tetrahedral | 4 | Bidentate (N,N) |

| [Zn(L)₂(H₂O)₂]²⁺ | Distorted Octahedral | 6 | Bidentate (N,N) |

Non-covalent interactions involving the aromatic π-system are crucial for the molecule's recognition and assembly properties.

Cation-π Interactions: This interaction involves the electrostatic attraction between a cation and the electron-rich face of a π-system. nih.gov Theoretical studies have extensively modeled these interactions using various levels of theory. nih.govrsc.org The isoquinoline ring system of this compound is electron-deficient due to the strong electron-withdrawing effect of the nitro group and the inherent electron-withdrawing nature of the heterocyclic nitrogen atom. This electron deficiency significantly weakens the electrostatic attraction to cations compared to electron-rich aromatic rings like benzene. rsc.org Therefore, strong cation-π interactions are not predicted for this molecule.

π-π Stacking Interactions: These interactions are prevalent in aromatic systems and contribute significantly to crystal packing. rsc.org For this compound, the electron-deficient nature of the π-system suggests that it will favorably interact with electron-rich aromatic systems in a face-to-face or parallel-displaced manner. Computational studies on nitroarenes have shown that they participate in strong stacking interactions, often with electron-rich aromatic amino acids like tryptophan. nih.gov The interaction energy is a balance of electrostatic (quadrupole-quadrupole) and dispersion forces. rsc.org It is theoretically predicted that in a crystal lattice of pure this compound, molecules would arrange in a parallel-displaced or anti-parallel orientation to minimize electrostatic repulsion and maximize dispersion forces. rsc.org

| Interaction Type | Predicted Strength | Reasoning | Favored Partner |

|---|---|---|---|

| Cation-π | Weak | Electron-deficient π-system due to -NO₂ group. | N/A |

| π-π Stacking | Moderate to Strong | Polarized π-system allows for favorable electrostatic and dispersion interactions. | Electron-rich aromatic rings |

Prediction of Nonlinear Optical (NLO) Properties

Molecules with large second-order nonlinear optical (NLO) responses are of great interest for applications in optoelectronics and photonics. A common molecular design for high NLO activity is the donor-π-acceptor (D-π-A) motif. nih.gov

This compound fits this D-π-A model perfectly. The amino group (-NH₂) at the 8-position serves as a strong electron-donating group (D), while the nitro group (-NO₂) at the 5-position is a powerful electron-accepting group (A). These are connected through the conjugated π-system of the isoquinoline ring. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, a key mechanism for generating a large second-order hyperpolarizability (β), which is a measure of a molecule's NLO response. scielo.org.mx

Theoretical predictions of NLO properties are typically performed using DFT and time-dependent DFT (TD-DFT) calculations. researchgate.net These computations can determine key parameters such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). For similar D-π-A systems based on quinoline and isoquinoline, DFT studies have shown that the presence of strong donor and acceptor groups significantly enhances the hyperpolarizability. researchgate.netekb.egekb.eg It is predicted that this compound would exhibit a substantial β value, making it a promising candidate for NLO materials. The magnitude of this response is directly related to the efficiency of the ICT from the amino to the nitro group, which is correlated with a low HOMO-LUMO energy gap. nih.gov

| Parameter | Symbol | Predicted Value | Significance |

|---|---|---|---|

| HOMO-LUMO Gap | ΔE | Low | Indicates high reactivity and facile intramolecular charge transfer (ICT). nih.gov |

| Dipole Moment | μ | High | Suggests significant charge separation in the ground state. |

| First Hyperpolarizability | β | High | Indicates a strong second-order NLO response. scielo.org.mx |

Compound Index

| Compound Name |

|---|

| This compound |

| Benzamide |

| Benzene |

| Tryptophan |

| Zinc(II) |

Applications in Medicinal Chemistry Research in Vitro Studies

5-Nitroisoquinolin-8-amine as a Pharmaceutical Scaffold

The isoquinoline (B145761) core is a recognized privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. The specific substitution pattern of this compound provides a unique chemical entity for the exploration of new bioactive molecules.

Design and Synthesis of Novel Bioactive Isoquinoline Analogs

Recent research has demonstrated the synthesis of novel analogs of this compound. A notable method involves the direct nucleophilic substitution of hydrogen (SNH) in 5-nitroisoquinoline (B18046) to introduce amide and urea (B33335) functionalities at the 8-position. This approach allows for the creation of a library of derivatives with diverse substituents.

In one study, various benzamide (B126) and urea derivatives of 5-nitroisoquinoline were synthesized. For instance, the reaction of 5-nitroisoquinoline with 4-methylbenzamide and benzamide led to the formation of N-(5-nitroisoquinolin-8-yl)-4-methylbenzamide and N-(5-nitroisoquinolin-8-yl)benzamide, respectively. The synthesis of urea derivatives was also achieved, resulting in compounds such as N-(5-nitroisoquinolin-8-yl)pyrrolidine-1-carboxamide and N-(5-nitroisoquinolin-8-yl)piperidine-1-carboxamide. These synthetic methods provide a direct route to functionalize the 8-amino position, enabling the exploration of structure-activity relationships.

Table 1: Synthesized Derivatives of this compound

| Compound Name | Molecular Formula |

|---|---|

| N-(5-nitroisoquinolin-8-yl)-4-methylbenzamide | C₁₇H₁₃N₃O₃ |

| N-(5-nitroisoquinolin-8-yl)benzamide | C₁₆H₁₁N₃O₃ |

| N-(5-nitroisoquinolin-8-yl)pyrrolidine-1-carboxamide | C₁₄H₁₄N₄O₃ |

| N-(5-nitroisoquinolin-8-yl)piperidine-1-carboxamide | C₁₅H₁₆N₄O₃ |

| N-(5-nitroisoquinolin-8-yl)morpholine-4-carboxamide | C₁₄H₁₄N₄O₄ |

Data sourced from a study on the SNH amidation of 5-nitroisoquinoline.

Drug Discovery Potential of the 8-Aminoisoquinoline Nucleus as a Bioisostere

The concept of bioisosterism, where one functional group can be replaced by another with similar physicochemical properties to enhance biological activity, is a cornerstone of drug design. The 8-aminoisoquinoline nucleus has been explored as a potential bioisostere in various therapeutic areas. While specific studies on the 5-nitro substituted 8-aminoisoquinoline as a bioisostere are limited, the broader class of aminoisoquinolines has shown utility. For example, the 1-aminoisoquinoline moiety has been successfully used as a bioisosteric replacement for the benzamidine group in thrombin inhibitors, leading to improved bioavailability. This suggests the potential for the 8-aminoisoquinoline nucleus to serve as a bioisostere for other polar, hydrogen-bonding functional groups in different drug scaffolds.

In Vitro Biological Activity Evaluation of Derivatives

The synthesized derivatives of this compound are candidates for a range of biological activity screenings. Key areas of investigation include their potential as enzyme inhibitors.

Enzyme Inhibition Assays (In Vitro)

Currently, there is no publicly available in vitro data on the inhibition of Poly(ADP-ribose)polymerase (PARP) by derivatives of this compound.

At present, there is no publicly available in vitro data on the inhibition of kinases by derivatives of this compound.

Specific Enzyme Targets in Parasitic Diseases (e.g., Antimalarial Activity In Vitro)

While direct studies on the antimalarial activity of this compound are not extensively documented, research on related 5-nitroisoquinoline derivatives has shown promising results. Novel aldimine and hydrazone derivatives of 1-formyl-5-nitroisoquinoline have demonstrated activity against chloroquine-resistant strains of Plasmodium falciparum researchgate.net. The incorporation of a nitro group in various antimalarial compounds has been shown to enhance activity rsc.org.

The broader class of 8-aminoquinolines, to which this compound belongs, is known for its antimalarial properties. The mechanism of action for these compounds is believed to involve their metabolic activation into reactive intermediates. These metabolites can generate reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals, through redox cycling ukri.orgpharmacy180.com. In the context of P. falciparum, specific parasite enzymes like ferredoxin-NADP+ reductase (PfFNR) and a novel diflavin reductase (PfCPR) are thought to be involved in this redox cycling, ultimately leading to parasite death ukri.org. It is important to note that 8-aminoquinolines are particularly effective against the liver stages (hypnozoites) and gametocytes of the malaria parasite, which are crucial for preventing relapse and transmission ukri.orgnih.gov.

Table 1: In Vitro Antimalarial Activity of Related Isoquinoline Derivatives

| Compound Class | Specific Derivative(s) | Target Organism | Activity/Potency | Reference |

|---|---|---|---|---|

| 5-Nitroisoquinolines | Aldimine and hydrazone derivatives | Plasmodium falciparum (chloroquine-resistant) | Active | researchgate.net |

| 8-Aminoquinolines | Primaquine | Plasmodium species | Effective against liver stages and gametocytes | ukri.orgnih.gov |

| 8-Aminoquinolines | Tafenoquine | Plasmodium species | Effective against liver stages and gametocytes | ukri.org |

Receptor Binding Studies (In Vitro)

In Vitro Cell-Based Assays for Antimicrobial Properties

Specific data on the antimicrobial properties of this compound is limited. However, studies on related compounds provide insights into the potential antimicrobial activity of this chemical class. For example, N-oxides of 6-arylamino-5-nitroisoquinoline have demonstrated noticeable bacteriostatic activity vetkuban.com. Research has also indicated that compounds containing the isoquinoline structure, such as 8-bromo-5-nitroisoquinoline, exhibit antimicrobial properties .

Furthermore, a closely related compound, 8-hydroxy-5-nitroquinoline (nitroxoline), has shown significant antimicrobial activity. This compound is more cytotoxic than other halogenated and non-halogenated derivatives of 8-hydroxyquinoline (B1678124) nih.gov. The antibacterial activity of various quinoline (B57606) and isoquinoline derivatives has been noted, with some compounds showing moderate activity against Gram-positive bacteria vetkuban.com.

Table 2: Antimicrobial Activity of Related Nitroisoquinoline and Isoquinoline Derivatives

| Compound/Derivative | Organism(s) | Activity Metric | Finding | Reference |

|---|---|---|---|---|

| N-oxides of 6-arylamino-5-nitroisoquinoline | Bacteria | Bacteriostatic activity | Noticeable activity | vetkuban.com |

| 8-Bromo-5-nitroisoquinoline | Microbes | Antimicrobial activity | Notable activity | |

| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Various microbes | Cytotoxicity/Antimicrobial | Most cytotoxic among tested analogues | nih.gov |

In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

While direct cytotoxic data for this compound is scarce, studies on structurally similar compounds highlight the potential antiproliferative activity of the 5-nitroisoquinoline scaffold. A significant finding is that 8-hydroxy-5-nitroquinoline (nitroxoline) is a potent cytotoxic agent against human cancer cell lines, being more toxic than clioquinol and other analogues nih.gov. The mechanism of its cytotoxicity is associated with an increase in intracellular reactive oxygen species, an effect enhanced by the presence of copper nih.gov.

The cytotoxicity of quinoline derivatives has been shown to be influenced by the functional groups attached to the core structure. For instance, a study on 7-methyl-8-nitro-quinoline and its derivatives demonstrated that their cytotoxicity against the Caco-2 human colorectal carcinoma cell line varied with chemical modifications, with a nitro-aldehyde derivative showing the highest cytotoxicity brieflands.com. Furthermore, 5-nitroisoquinoline derivatives have been evaluated for their mutagenic and chromosome-damaging activities, which are relevant to their potential as anticancer agents sigmaaldrich.com. The antiproliferative activity of various quinoline derivatives has also been assessed against lung cancer cell lines, with some compounds showing dose-dependent toxicity dut.ac.za.

Table 3: In Vitro Cytotoxicity of Related Nitroquinoline and Isoquinoline Derivatives

| Compound | Cell Line(s) | Cytotoxicity Metric (IC50) | Key Finding | Reference |

|---|---|---|---|---|

| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Human cancer cell lines | Lower than clioquinol and other analogues | Most toxic among tested compounds | nih.gov |

| 7-Methyl-8-nitro-quinoline | Caco-2 (colorectal carcinoma) | 1.87 µM | Cytotoxic | brieflands.com |

| 8-Nitro-7-quinolinecarbaldehyde | Caco-2 (colorectal carcinoma) | 0.535 µM | Highest cytotoxicity in the series | brieflands.com |

| Poly-functionalised dihydropyridine quinoline derivatives | A549 (lung cancer) | Dose-dependent | Some derivatives showed good potential as anti-cancer drugs | dut.ac.za |

General Mechanisms of Interaction with Biological Macromolecules (In Vitro)

The mechanism of action for this compound is not definitively established, but can be inferred from the broader class of 8-aminoquinolines. A key aspect of their biological activity is their ability to undergo redox cycling. It is understood that 8-aminoquinolines like primaquine are metabolized to electrophilic quinone-imine intermediates ukri.org. These intermediates can generate reactive oxygen species, which can lead to oxidative damage to parasitic cells ukri.orgpharmacy180.com. This process is believed to be a primary mechanism for their antimalarial effects ukri.org. The interaction with specific parasite enzymes, such as PfFNR and PfCPR, facilitates this redox cycling, highlighting a specific interaction with biological macromolecules within the parasite ukri.org.

Structure Activity Relationship Sar Investigations Theoretical and in Vitro

Correlating Structural Features with Biological Activity Profiles

For instance, in a series of 5,8-disubstituted tetrahydroisoquinolines investigated as inhibitors of Mycobacterium tuberculosis, a general trend was observed where improved potency correlated with higher lipophilicity. nih.gov While large substituents at the 5-position were well-tolerated, an N-methylpiperazine group was preferred at the 8-position, highlighting the specific structural requirements for activity. nih.gov Similarly, studies on 8-hydroxyquinoline (B1678124) (8-HQ) derivatives, which share a structural resemblance to the isoquinoline (B145761) core, have shown that modifications at various positions can fine-tune a wide array of biological activities, including antimicrobial, anticancer, and antifungal effects. nih.govmdpi.com The nitrogen atom in the ring can increase polarity and water solubility, which are often essential factors for antibacterial activity. mdpi.com

The ammosamide class of natural products, which feature a quinoline (B57606) core, demonstrate how subtle structural changes can significantly impact biological activity. While the natural product ammosamide B is a potent inhibitor of quinone reductase 2 (QR2), analogs generally showed decreased potency as their structures diverged from the parent compound. nih.gov A notable exception was the methylation of the 8-amino group, which led to a significant increase in inhibitory activity, underscoring the sensitivity of the SAR to minor modifications at this specific position. nih.gov

Table 1: Correlation of Structural Modifications and Biological Activity in Related Heterocyclic Compounds

| Compound Class | Structural Modification | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Tetrahydroisoquinolines | Increased lipophilicity | Improved potency against M. tuberculosis | nih.gov |

| Tetrahydroisoquinolines | N-methylpiperazine at 8-position | Preferred substituent for antitubercular activity | nih.gov |

| Ammosamide B Analogues (Quinolines) | Methylation of 8-amino group | Increased inhibitory activity against Quinone Reductase 2 (QR2) | nih.gov |

| 8-Hydroxyquinolines | Introduction of ring nitrogen (vs. naphthalene (B1677914) analogues) | Increased polarity and antibacterial activity | mdpi.com |

Influence of the Nitro Group Position and Substituents on Bioactivity and Selectivity

The position of the nitro (NO₂) group on the aromatic scaffold is a critical determinant of biological activity. mdpi.com This is due to its strong electron-withdrawing nature, which can significantly alter the electronic properties of the entire molecule and influence its metabolic activation and interaction with biological targets. medicineinnovates.comnih.gov

In the context of 5-nitroisoquinoline (B18046), the nitro group at the C-5 position activates the molecule for certain chemical reactions. mdpi.com For example, in reactions with N-anions of aromatic amides, the substitution pattern is highly dependent on the reaction conditions. This regioselectivity demonstrates the profound influence of the nitro group on the molecule's reactivity. mdpi.com Under anhydrous conditions, a mixture of 8-aroylamino-5-nitroisoquinolines and 6-aroylamino-5-nitrosoisoquinolines can be formed. mdpi.com However, in the presence of water, only the 8-substituted nitro derivatives are typically formed. mdpi.com This suggests that the presence of water creates steric hindrance that favors substitution at the para-position (C-8) relative to the nitro group, over the ortho-position (C-6). mdpi.com

Studies on other nitroaromatic compounds reinforce the importance of the nitro group's location. For nitro-polycyclic aromatic hydrocarbons, the position of the nitro group significantly affects their mutagenicity, not just due to the ease of its reduction to a metabolically active state, but also due to the structural characteristics of the resulting metabolite and its ability to form DNA adducts. medicineinnovates.com Similarly, in a series of nitrochalcones, the anti-inflammatory and vasorelaxant activities were found to be highly dependent on whether the nitro group was in the ortho, meta, or para position. mdpi.com For many classes of drugs, such as 5-nitrofurans and certain benzodiazepines, the presence of a nitro group at a specific position (e.g., C-5 in furans, C-7 in benzodiazepines) is essential for their therapeutic action. mdpi.com

Table 2: Regioselectivity in the Amidation of 5-Nitroisoquinoline

| Reactant | Reaction Condition | Primary Product(s) | Reference |

|---|---|---|---|

| Aromatic Amides | Anhydrous DMSO | Mixture of 8-aroylamino-5-nitroisoquinolines and 6-aroylamino-5-nitrosoisoquinolines | mdpi.com |

| Aromatic Amides | DMSO with ~0.5% water | Exclusively N-(5-nitroisoquinolin-8-yl)benzamides | mdpi.com |

| 1,1-Dialkylureas | Anhydrous DMSO | 6-dialkylcarbamoylamino-5-nitrosoisoquinolines | mdpi.com |

| 1,1-Dialkylureas | DMSO with ~0.5% water | 8-dialkylcarbamoylamino-5-nitroisoquinolines | mdpi.com |

Steric and Electronic Effects on Reactivity and Biological Interactions

The reactivity and biological interactions of 5-nitroisoquinolin-8-amine are governed by a combination of steric and electronic effects. The nitro group is a potent electron-withdrawing group due to resonance, which deactivates the aromatic ring system and creates electron-deficient regions. nih.govnih.gov This electronic perturbation makes the molecule susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group (C-6 and C-8). mdpi.comnih.gov

The proposed mechanism for the amidation of 5-nitroisoquinoline involves the addition of a nucleophile at the C-8 (para) or C-6 (ortho) positions. mdpi.com The subsequent reaction pathway depends on the stability of the intermediate σH adduct. The para adduct undergoes oxidative aromatization to form the 8-amino-5-nitro product, while the ortho adduct can aromatize through the elimination of a water molecule to yield a 6-amino-5-nitroso derivative. mdpi.com

Steric factors also play a significant role. As seen in the amidation reactions, the presence of bulky hydrated amide anions in wet DMSO appears to sterically hinder attack at the C-6 position, which is adjacent to the nitro group, thereby favoring substitution at the more accessible C-8 position. mdpi.com This interplay between electronic activation by the nitro group and steric hindrance from substituents or solvent molecules is a key factor in determining reaction outcomes and, by extension, the types of analogs that can be synthesized.

Rational Design Principles for Enhanced Efficacy and Specificity

Rational drug design aims to optimize the therapeutic properties of a lead compound by making targeted structural modifications based on an understanding of its SAR and mechanism of action. For compounds based on the isoquinoline or quinoline scaffold, several design principles can be applied to enhance efficacy and specificity.

Scaffold Modification and Bioisosteric Replacement : The core quinoline or isoquinoline ring system can be considered a "privileged structure" capable of binding to various biological targets. nih.govmdpi.com Rational design can involve modifying this core or replacing it with bioisosteres to improve properties.

Optimizing Substituents : As seen with ammosamide B analogs, even small changes like methylation can dramatically improve potency. nih.gov Design strategies often involve creating a library of compounds with diverse substituents at key positions (like C-5 and C-8) to probe the steric, electronic, and hydrophobic requirements of the target's binding site. nih.gov

Computational Approaches : Computer-aided drug design techniques are invaluable for rational optimization. nih.gov By modeling the interaction of a ligand with its target protein, such as the binding of 8-hydroxy-quinoline derivatives to Pim-1 kinase, researchers can understand the key interactions (e.g., hydrogen bonds with specific amino acid residues) that are crucial for activity. researchgate.net This knowledge allows for the design of new analogs with improved binding affinity and selectivity. For instance, the rational design of BRD4 inhibitors based on a quinolin-8-ol scaffold involved using computational approaches to optimize physico-chemical properties and predict ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov

Improving Pharmacokinetics : A key aspect of rational design is improving the drug-like properties of a compound. This can involve modifying the structure to enhance solubility, cell permeability, and metabolic stability. For example, esterification of a lead compound can create a more lipophilic prodrug that more easily crosses cell membranes before being converted to the active form inside the cell. nih.govresearchgate.net

By integrating these principles, researchers can systematically modify a lead structure like this compound to develop new candidates with enhanced potency, better selectivity, and more favorable pharmacokinetic profiles for a desired therapeutic application.

Catalysis in the Synthesis and Modification of 5 Nitroisoquinolin 8 Amine

Role of Homogeneous and Heterogeneous Catalysts in Reduction Reactions (e.g., Pd/C)

The reduction of the nitro group in 5-nitroisoquinolin-8-amine to form the corresponding diamine is a pivotal transformation. This process is most commonly achieved through catalytic hydrogenation, where both homogeneous and heterogeneous catalysts play significant roles.

Heterogeneous Catalysis: Palladium on Carbon (Pd/C)

Palladium on carbon (Pd/C) is a widely used and highly efficient heterogeneous catalyst for the reduction of nitro groups. commonorganicchemistry.comresearchgate.net Its key advantages include high activity, stability, and ease of separation from the reaction mixture, allowing for catalyst recycling. researchgate.netnih.gov The reaction typically involves hydrogen gas (H₂) or a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate. researchgate.netnih.gov

The general mechanism for Pd/C hydrogenation involves the adsorption of the nitro compound and the hydrogen source onto the palladium surface. The catalytic activity of palladium facilitates the cleavage of the H-H bond and the subsequent reduction of the nitro group to an amine. samaterials.com This method is effective for both aromatic and aliphatic nitro compounds. commonorganicchemistry.com A one-step hydrogenolysis-catalytic hydrogenation of 5-bromo-8-nitro-2-methylisoquinolium tosylate using a palladium catalyst has been reported to prepare isomeric 8-amino-2-methyl-decahydroisoquinolines. researchgate.net

While highly effective, a drawback of Pd/C is its broad functional group tolerance, which can sometimes lead to the reduction of other sensitive groups within the molecule. commonorganicchemistry.com For instance, catalytic hydrogenolysis with hydrogen over Pd/C can remove halogen substituents from the isoquinoline (B145761) ring. thieme-connect.de

Alternative Heterogeneous and Homogeneous Catalysts

Other catalysts can also be employed for nitro reduction, often to achieve greater chemoselectivity.

Raney Nickel: This is another effective heterogeneous catalyst for nitro group reduction and is often used when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

Iron (Fe) and Zinc (Zn): In acidic conditions, metals like iron and zinc offer a mild method for reducing nitro groups while preserving other reducible functionalities. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂): This homogeneous catalyst provides a mild and selective method for reducing aromatic nitro groups, even in the presence of other sensitive groups. commonorganicchemistry.com Its utility extends to one-pot syntheses starting from ortho-nitro precursors to form quinolin-8-amines. nih.govrsc.org

| Catalyst | Type | Common Hydrogen Source | Key Features |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Heterogeneous | H₂, Hydrazine Hydrate, Ammonium Formate researchgate.net | High efficiency, recyclable, but can reduce other functional groups. commonorganicchemistry.comnih.gov |

| Raney Nickel | Heterogeneous | H₂ commonorganicchemistry.com | Effective, avoids dehalogenation of aryl halides. commonorganicchemistry.com |

| Iron (Fe) / Acid | Heterogeneous | In situ H₂ generation | Mild conditions, good chemoselectivity. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Homogeneous | Protic solvent (e.g., HCl) | Mild, chemoselective for nitro groups. commonorganicchemistry.com |

Transition Metal-Catalyzed Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition metal catalysis is indispensable for modifying the isoquinoline core of this compound, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. samaterials.com These reactions are fundamental for creating derivatives with diverse functionalities. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are powerful tools for creating C-C bonds by coupling organic halides with organometallic reagents. mdpi.com For a molecule like this compound, a bromo- or chloro-substituted precursor could be used in reactions such as:

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. It is widely used for creating biaryl structures. mdpi.com

Stille Coupling: This involves the reaction of an organotin compound with an organic halide. mdpi.com

Heck Reaction: This reaction forms a substituted alkene by coupling an aryl or vinyl halide with an alkene in the presence of a base. samaterials.commdpi.com

Carbon-Heteroatom Bond Formation

The formation of C-N and C-O bonds is often achieved through reactions like the Buchwald-Hartwig amination, which is also catalyzed by palladium. samaterials.com This reaction is crucial for synthesizing complex amines and ethers by coupling an amine or alcohol with an aryl halide. samaterials.com

C-H Activation

More recent advancements involve the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials like halides. semanticscholar.orgnih.gov Transition metals such as palladium, rhodium, and ruthenium can selectively activate C-H bonds, often directed by a nearby functional group. mdpi.comdntb.gov.ua The nitrogen atom in the isoquinoline ring of this compound can act as a directing group, facilitating the formation of cyclometallated complexes and enabling selective functionalization at specific positions on the aromatic rings. semanticscholar.orgnih.gov For example, rhodium catalysts have been used for ortho-C–H bond activation of aromatic amines in the synthesis of substituted quinolines. mdpi.com

Optimization of Catalytic Systems for Regioselectivity and Yield

Achieving high regioselectivity and yield is a central challenge in the synthesis and modification of complex molecules like this compound. Traditional optimization methods often rely on changing one variable at a time, which can be inefficient. chimia.ch Modern approaches, particularly Bayesian optimization, offer a more data-driven and efficient strategy. ucla.edu

Bayesian Optimization

Bayesian optimization is a machine learning-based algorithm that can accelerate the process of reaction optimization. chimia.ch It works by building a probabilistic model of the reaction outcome (e.g., yield) as a function of various reaction parameters (e.g., temperature, catalyst loading, solvent). ucla.edusemanticscholar.org After each experiment, the model is updated, and the algorithm suggests the next set of experimental conditions that are most likely to improve the outcome. chimia.ch This approach balances exploring uncertain parameter regions with exploiting regions known to give good results, leading to the optimal conditions in fewer experiments compared to human experts or traditional methods. ucla.edusemanticscholar.org

This methodology could be applied to optimize the synthesis of this compound by efficiently navigating complex, multi-dimensional reaction spaces. chimia.ch For instance, in a transition metal-catalyzed cross-coupling reaction, parameters such as the choice of ligand, base, solvent, and temperature could be simultaneously optimized to maximize yield and regioselectivity. youtube.com The use of open-source software tools makes it easier for chemists to integrate these advanced optimization algorithms into their laboratory workflows. semanticscholar.orgyoutube.com

| Parameter | Description | Potential Impact on this compound Synthesis |

|---|---|---|

| Objective Function | The target to be maximized (e.g., reaction yield, enantiomeric excess). ucla.edu | Maximizing the yield of a specific isomer in a functionalization reaction. |

| Decision Variables | The experimental parameters to be varied (catalyst, ligand, temperature, concentration). chimia.ch | Identifying the optimal Pd catalyst, ligand, and base for a Suzuki coupling reaction. |

| Surrogate Model | A statistical model (e.g., Gaussian Process) that approximates the objective function based on experimental data. ucla.edu | Predicting the regioselectivity of a C-H activation based on previous experimental outcomes. |

| Acquisition Function | A function that guides the selection of the next experiment by balancing exploration and exploitation. ucla.edu | Suggesting the next set of reaction conditions to efficiently find the highest yield. |

Emerging Catalytic Methodologies

Research continues to uncover novel catalytic systems for the synthesis of quinoline (B57606) and isoquinoline structures. Among these, main group metal Lewis acids like tin and indium chlorides are showing promise. nih.govrsc.org

Tin and Indium Chlorides

Tin(II) chloride (SnCl₂) and indium(III) chloride (InCl₃) have been utilized as catalysts in intramolecular cyclization reactions to form quinolin-8-amines from N-propargyl aniline (B41778) derivatives. nih.govresearchgate.net These reactions represent examples of main group metal-catalyzed hydroamination and hydroarylation. rsc.org A significant advantage is the ability to perform these transformations in a one-pot manner, starting from an ortho-nitro N-propargyl aniline. In this case, a stoichiometric amount of SnCl₂·2H₂O not only catalyzes the cyclization but also serves as the reducing agent for the nitro group. nih.govrsc.org This dual role streamlines the synthetic process, making it more efficient. Mechanistic studies are ongoing to better understand the factors controlling the regioselectivity of these cyclizations. nih.gov

These emerging methods offer alternative pathways that may provide different selectivity or milder reaction conditions compared to traditional transition metal-catalyzed approaches, expanding the synthetic toolkit available for constructing complex heterocyclic scaffolds. researchgate.net

Compound Index

| Compound Name |

|---|

| 5-bromo-8-nitro-2-methylisoquinolium tosylate |

| This compound |

| 8-amino-2-methyl-decahydroisoquinolines |

| Ammonium formate |

| Hydrazine hydrate |

| Indium(III) chloride |

| Iron |

| Palladium |

| Raney Nickel |

| Rhodium |

| Ruthenium |

| Tin(II) chloride |

| Zinc |

Future Research Directions for 5 Nitroisoquinolin 8 Amine

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The development of sustainable and efficient synthetic methodologies is paramount for the future production of 5-nitroisoquinolin-8-amine and its analogs. Traditional multi-stage syntheses are often being replaced by more direct C-H functionalization strategies, which align with the principles of Pot, Atom, and Step Economy (PASE). mdpi.com Future research will likely focus on expanding these direct functionalization methods.

Green chemistry approaches are increasingly being integrated into the synthesis of isoquinoline (B145761) derivatives to minimize environmental impact. nih.gov Key areas for exploration include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, as demonstrated in the synthesis of related nitroquinoline derivatives. mdpi.comnih.gov

Solvent-Free and Benign Solvent Systems: Moving away from hazardous organic solvents towards solvent-free reactions or the use of greener alternatives like PEG-400 can reduce waste and environmental harm. nih.govmdpi.com

Energy-Efficient Processes: Exploring methods like photocatalysis can provide alternative, energy-efficient pathways for constructing the isoquinoline framework. nih.gov

These approaches aim to create synthetic routes that are not only efficient and high-yielding but also environmentally responsible and economically viable. rasayanjournal.co.in

| Green Chemistry Approach | Potential Benefit for this compound Synthesis | Source |

| Direct C-H Functionalization | Reduces the number of synthetic steps, improving atom and step economy. | mdpi.com |

| Microwave Irradiation | Accelerates reaction rates, potentially leading to higher yields in shorter times. | nih.govmdpi.comnih.gov |

| Solvent-Free Reactions | Minimizes the use and disposal of hazardous organic solvents. | nih.govmdpi.com |

| Recyclable Catalysis | Lowers costs and reduces waste by allowing the catalyst to be used in multiple reaction cycles. | nih.govmdpi.com |

| Photocatalysis | Offers an energy-efficient method for promoting chemical transformations. | nih.gov |

Advanced Mechanistic Investigations of Complex Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and modification of this compound is crucial for optimizing reaction conditions and controlling product selectivity. One area of focus is the nucleophilic substitution of hydrogen (SNH) on the 5-nitroisoquinoline (B18046) core.

For instance, the SNH amidation of 5-nitroisoquinoline has been shown to yield different products depending on the reaction conditions. The mechanism involves the addition of a nucleophile at positions ortho- and para- to the nitro group. mdpi.com

The para σH adduct undergoes oxidative aromatization to form 8-substituted nitroamides. mdpi.com

The ortho σH adduct can aromatize through proton transfer and elimination of a water molecule, leading to 6-substituted nitrosoamides. mdpi.com

The presence or absence of water can significantly influence the reaction pathway. In anhydrous conditions, the reaction may proceed to position 6, while the presence of water can direct the substitution exclusively to position 8, yielding the desired 8-amino functional group precursor. mdpi.com Future research should employ advanced spectroscopic and computational techniques to further elucidate these and other complex transformation pathways, enabling more precise control over the synthesis of specific isomers and derivatives.

Design and Synthesis of New Functionalized Derivatives with Tuned Properties